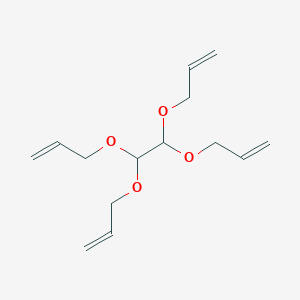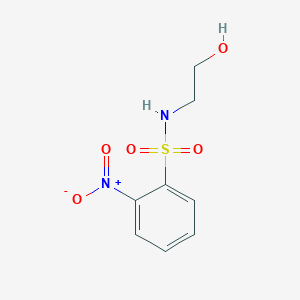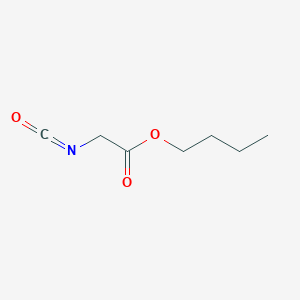
Tetraallyloxyethane
Descripción general
Descripción
Tetraallyloxyethane is an organic compound with the molecular formula C14H22O4 . It has an average mass of 254.322 Da and a monoisotopic mass of 254.151810 Da .
Synthesis Analysis
While specific synthesis methods for Tetraallyloxyethane are not directly mentioned in the available literature, the synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts. For example, tetraarylmethanes can be synthesized using a Friedel-Crafts cyclization followed by desulfurization. These methods could potentially be adapted for the synthesis of Tetraallyloxyethane by choosing appropriate starting materials and reaction conditions.Molecular Structure Analysis
The Tetraallyloxyethane molecule contains a total of 39 bonds. There are 17 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, and 4 ether (aliphatic) bonds .Physical And Chemical Properties Analysis
Tetraallyloxyethane has a density of 1.001 g/mL at 25 °C, a boiling point of 155-160 °C/25 mmHg, and a flash point of >110°C . It appears as a clear liquid and is colorless to almost colorless .Aplicaciones Científicas De Investigación
Polysiloxane-based Elastomers
Tetraallyloxyethane is used in the preparation of polysiloxane-based networks under solvent-free, ambient conditions . The Lewis acid-catalysed Piers-Rubinsztajn (PR) reaction of hydride-terminated siloxanes with various tetrafunctional alkoxysilanes, including Tetraallyloxyethane, is used as crosslinkers . The effects of polysiloxane chain length and crosslinker alkyl group on the rheological performance of the elastomers are explored .
Material Science
The compound is used in material science, particularly in the production of elastomers . The use of linear or branched alkoxysilanes strongly influences the morphology and properties of these network polymers .
Electronics
In the field of electronics, Tetraallyloxyethane plays a critical role in influencing the rate of the curing reaction . It is particularly beneficial when a tertiary carbon is present α to the SiO reaction centre .
Adhesives
Polysiloxanes, which can be prepared using Tetraallyloxyethane, are extensively used in the production of adhesives . This is due to the desirable properties of siloxane-based materials including hydrophobicity, thermal stability, oxygen permeability, biocompatibility, and optical transparency .
Cosmetics
In the cosmetics industry, polysiloxanes are used extensively, and these can be prepared using Tetraallyloxyethane . The desirable properties of siloxane-based materials, including hydrophobicity and optical transparency, make them suitable for this application .
Medical Implants
Tetraallyloxyethane is used in the production of medical implants . Polysiloxanes, prepared using Tetraallyloxyethane, are used in the production of implants due to their biocompatibility and other desirable properties .
Safety and Hazards
Direcciones Futuras
While specific future directions for Tetraallyloxyethane are not directly mentioned in the available literature, the development of novel drug delivery systems using hydrogels is a promising area of research . The crosslinking methods of polysaccharide hydrogels, including chitosan, cellulose, hyaluronic acid, and alginate, are being explored for their use as carriers in drug delivery .
Mecanismo De Acción
Tetraallyloxyethane, also known as Glyoxal bis(diallyl acetal), is a chemical compound with the formula C14H22O4. This compound has been studied for its various applications, particularly in the field of polymer synthesis .
Target of Action
The primary target of Tetraallyloxyethane is the polymer chains in the process of polymer synthesis . It forms covalent bonds between the polymer chains, leading to a three-dimensional network structure .
Mode of Action
Tetraallyloxyethane interacts with its targets (polymer chains) by forming covalent bonds. This interaction results in a three-dimensional network structure, which is a key characteristic of cross-linked polymers .
Biochemical Pathways
It is known that the compound plays a crucial role in the piers-rubinsztajn (pr) reaction, a process used in the preparation of polysiloxane-based networks .
Result of Action
The result of Tetraallyloxyethane’s action is the formation of a three-dimensional network structure in polymers. This structure is achieved through the formation of covalent bonds between polymer chains . The use of Tetraallyloxyethane in the PR process can produce homogeneous, polysiloxane network materials .
Action Environment
The action of Tetraallyloxyethane can be influenced by various environmental factors. For instance, the rate of the curing reaction, a key step in the formation of the polymer network, can be influenced by factors such as temperature and the presence of a catalyst .
Propiedades
IUPAC Name |
3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAAQNFGSQKPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(OCC=C)OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067526 | |
| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrakis(allyloxy)ethane | |
CAS RN |
16646-44-9, 29895-12-3 | |
| Record name | Tetrakis(allyloxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16646-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016646449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3,3',3''-(((2-propen-1-yloxy)-1-ethanyl-2-ylidene)tris(oxy))tris- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029895123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetra(allyloxy)ethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 3,3',3''-[[(2-propen-1-yloxy)-1-ethanyl-2-ylidene]tris(oxy)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',3'',3'''-[1,2-ethanediylidenetetrakis(oxy)]tetrakispropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',3''-[(allyloxy-1-ethanyl-2-ylidene)tris(oxy)]trispropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2,2-TETRAKIS(ALLYLOXY)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0XVR212C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tetraallyloxyethane primarily used for in the context of these research papers?
A1: Tetraallyloxyethane, also known as Glyoxal bis(diallyl acetal), consistently appears in these research papers as a crosslinking agent in polymer synthesis. [, , , , ] Its structure, featuring four reactive allyl groups, enables it to bridge polymer chains, contributing to the formation of robust networks within the material. [, ]
Q2: How does the structure of Tetraallyloxyethane influence its effectiveness as a crosslinking agent?
A2: Tetraallyloxyethane's structure, specifically the presence of four allyl groups, is key to its efficacy. [, ] Each allyl group can participate in polymerization reactions, forming covalent bonds with growing polymer chains. This multi-functionality enables Tetraallyloxyethane to act as a bridge, connecting multiple polymer chains and forming a crosslinked network. This network structure enhances the mechanical strength, thermal stability, and solvent resistance of the resulting polymers. []
Q3: Are there specific types of polymers where Tetraallyloxyethane proves particularly useful as a crosslinking agent?
A3: Research highlights Tetraallyloxyethane's application in synthesizing various polymers, including:
- Homodisperse cross-linked copoly(methyl methacrylate) microspheres: Tetraallyloxyethane facilitates the creation of uniformly sized microspheres with enhanced thermal stability compared to their non-crosslinked counterparts. []
- Highly water absorbent polymers: When used in conjunction with acrylic acid and water-soluble polysaccharides, Tetraallyloxyethane contributes to a robust polymer network with impressive absorption and reabsorption capabilities. []
- Personal care and pharmaceutical products: Tetraallyloxyethane acts as a rheological additive in carboxylic copolymers, enhancing the texture and appearance of products like creams, lotions, and lipsticks. []
Q4: Does the concentration of Tetraallyloxyethane impact the properties of the final polymer?
A4: While the provided research doesn't explicitly investigate concentration effects, it's important to note that the degree of crosslinking directly influences polymer properties. Generally, higher crosslinker concentrations lead to denser networks, potentially increasing the material's hardness, strength, and solvent resistance, but also potentially decreasing flexibility. [, ]
Q5: Beyond its role as a crosslinking agent, does Tetraallyloxyethane exhibit other notable chemical behaviors?
A5: Research reveals that under specific conditions, Tetraallyloxyethane can undergo a side reaction during hydrosilylation processes, leading to chain branching in poly(dimethylsiloxane) (PDMS). [] This finding highlights the importance of carefully controlling reaction conditions when using Tetraallyloxyethane to achieve desired polymer architectures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















